Di(pyridin-3-yl)methanone
Overview
Description
Di(pyridin-3-yl)methanone is an organic compound with the molecular formula C11H8N2O and a molecular weight of 184.19 . It appears as a white to pale yellow solid .
Synthesis Analysis
Di(pyridin-3-yl)methanone can be synthesized through the reaction of pyridine with benzyl bromide in the presence of a base . The benzyl bromide is added to an organic solvent containing pyridine, followed by the addition of a base catalyst. After reacting for a certain period, a series of processing and purification techniques are applied to obtain the target product .Molecular Structure Analysis
Di(pyridin-3-yl)methanone contains a total of 23 bonds, including 15 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ketone, and 2 Pyridines .Chemical Reactions Analysis
In the presence of deuterium oxide or 18 O-labeled water instead of water, both intermediate IV (IV-1 or IV-2) and 18 O-labeled products were confirmed via LCMS, further proving that water participated in the reaction and acted as an oxygen donor .Physical And Chemical Properties Analysis
Di(pyridin-3-yl)methanone is a white to pale yellow solid that dissolves well in common organic solvents such as ethanol, methanol, and dimethylformamide . It has a melting point typically between 115.5-117.0 °C . It exhibits high stability against air and light .Scientific Research Applications
Dye Production
Di(pyridin-3-yl)methanone is used in the production of dyes. It serves as a key component in the synthesis of various colorants used in industrial applications. The compound’s structure allows it to bind with other molecules, forming stable, vibrant dyes that are used in textiles, plastics, and other materials .
Photoluminescent Materials
This compound is also utilized in creating photoluminescent materials, particularly in the development of bluish-green thermally activated delayed fluorescence (TADF) compounds. These materials are highly efficient and solution-processable, making them suitable for use in organic light-emitting diodes (OLEDs) and other display technologies .
Metal Complex Formation
Di(pyridin-3-yl)methanone can act as a ligand to form metal complexes. These complexes have various applications, including catalysis, magnetic materials, and as components in electronic devices .
Organic Photosensitizers
The compound is employed as an organic photosensitizer. Photosensitizers are crucial in photodynamic therapy for treating cancer and in solar cells to enhance the efficiency of light absorption .
Pharmaceutical Research
In pharmaceutical research, Di(pyridin-3-yl)methanone derivatives are explored for their therapeutic potential. They are investigated for their activity against various diseases and as potential drugs due to their unique chemical properties .
Electronic Materials
Due to its electronic properties, Di(pyridin-3-yl)methanone is studied for use in electronic materials. Its ability to transport electrons makes it a candidate for use in semiconductors and other electronic components .
Safety and Hazards
Di(pyridin-3-yl)methanone is generally stable under normal operating conditions . During use and handling, appropriate personal protective equipment should be worn, such as laboratory gloves and eye protection . Inhalation, ingestion, or skin contact should be avoided. If accidental contact occurs, the affected area should be immediately rinsed with plenty of water, and medical assistance should be sought .
properties
IUPAC Name |
dipyridin-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLPDLOXKZRZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305388 | |
Record name | dipyridin-3-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di(pyridin-3-yl)methanone | |
CAS RN |
35779-35-2 | |
Record name | 35779-35-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dipyridin-3-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80305388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35779-35-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes di(pyridin-3-yl)methanone a suitable acceptor unit in TADF emitters?
A1: Di(pyridin-3-yl)methanone, when coupled with appropriate donor units like carbazole derivatives, contributes to a small singlet-triplet energy gap (ΔEST) in the resulting TADF molecule [, ]. This small ΔEST is crucial for efficient TADF, allowing for up-conversion of triplet excitons to the singlet state and ultimately enhancing device efficiency. Both research papers demonstrate this effect, reporting ΔEST values as low as 0.01 eV for compounds incorporating di(pyridin-3-yl)methanone [, ].
Q2: How does the structure of the donor unit coupled with di(pyridin-3-yl)methanone impact the performance of the TADF emitter?
A2: The choice of donor unit significantly influences the performance of the TADF emitter. For instance, using 9,10-dihydro-9,9-dimethylacridine or phenoxazine modified carbazole as donors, coupled with di(pyridin-3-yl)methanone, resulted in different maximum luminance and current efficiency values in solution-processed devices []. This suggests that modifications to the donor structure affect the overall optoelectronic properties and device performance, likely by influencing factors like energy levels and charge transport.
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